2-(环辛基氨基甲酰基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

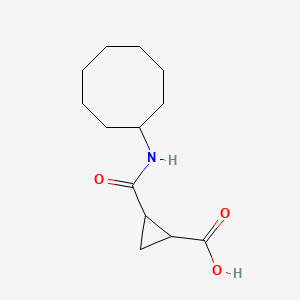

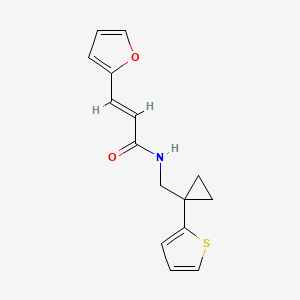

“2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” is an organic compound that incorporates a carboxyl functional group . The carboxyl group is characterized by a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid”, often involves reactions like the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The catalytic system used is usually simple and non-expensive, and the reaction is chemoselective and diastereoconvergent .Molecular Structure Analysis

The molecular structure of “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” is characterized by a cyclopropane ring attached to a carboxylic acid group . The molecule has a molecular formula of C13H21NO3 .Chemical Reactions Analysis

Carbenes, which are neutral forms of carbon with two bonds and two additional electrons, are often involved in the reactions of cyclopropane derivatives . These reactions include cyclopropanation and C-H insertion reactions . The reactivity of carbenes can be tuned by coordination with a variety of metals to form metal carbenoids .Physical And Chemical Properties Analysis

Carboxylic acids, including “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid”, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They also readily engage in hydrogen bonding with water molecules, making them soluble in water .科学研究应用

- 1-氨基环丙烷-1-羧酸 (ACC)是植物激素乙烯的直接前体,在调节海洋红藻(Neopyropia yezoensis)的耐热性中起着至关重要的作用。与其他植物激素如脱落酸和水杨酸不同,ACC通过增加抗氧化防御基因的表达,保护光合作用和呼吸作用来增强耐热性 .

- 信号传导作用:ACC也被发现独立于乙烯生物合成起作用,表明其除了转化为乙烯之外还具有信号传导功能 .

- ACC的应用在许多研究中被用作乙烯的替代物。它有可能减轻间歇性土壤干燥的负面影响,保护玉米种植的健康和活力 .

植物激素调节

作物胁迫缓解

安全和危害

未来方向

The future directions for the study of “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” and similar compounds could involve further exploration of their role as signaling molecules in plants . Additionally, research could focus on the transmission of substituent effect through π-conjugation by cyclobutane ring .

属性

IUPAC Name |

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(10-8-11(10)13(16)17)14-9-6-4-2-1-3-5-7-9/h9-11H,1-8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOXCZPEXYPXNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

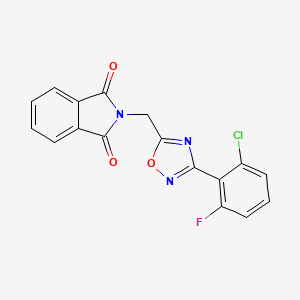

![Ethyl 2-[3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate](/img/structure/B2443773.png)

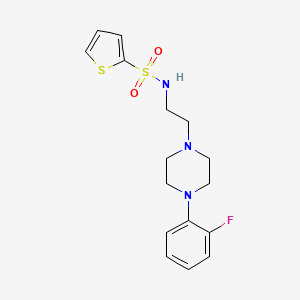

![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)

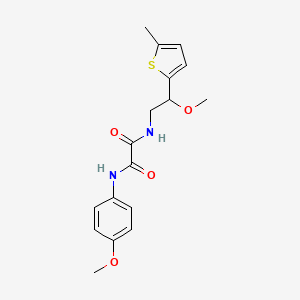

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)